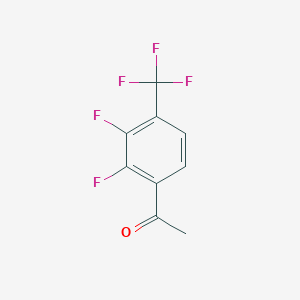

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)5-2-3-6(9(12,13)14)8(11)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRICBVAPDZGCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672866 | |

| Record name | 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237761-82-9 | |

| Record name | 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237761-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone

This guide provides a comprehensive technical overview for the synthesis and characterization of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone, a fluorinated aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of fluorine and trifluoromethyl groups into molecular frameworks is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This document offers a detailed exploration of a proposed synthetic pathway, purification protocols, and in-depth characterization methodologies for this valuable chemical intermediate.

Strategic Importance of Fluorinated Aryl Ketones

The introduction of fluorine atoms and trifluoromethyl groups into organic molecules can profoundly alter their physicochemical properties.[4] The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability.[4] The presence of multiple fluorine substituents on the aromatic ring can further modulate the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets.[1] Compounds like this compound are therefore highly sought-after intermediates for the synthesis of novel pharmaceuticals and agrochemicals.[3][5]

Proposed Synthesis via Friedel-Crafts Acylation

A robust and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[6][7][8] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6][7] For the synthesis of this compound, a proposed pathway begins with 1,2,3-trifluoro-4-(trifluoromethyl)benzene.

The rationale for this starting material is based on the directing effects of the substituents. The trifluoromethyl group is a deactivating, meta-directing group, while fluorine atoms are deactivating, ortho-, para-directing groups. In this specific substitution pattern, the position for acylation will be influenced by the interplay of these electronic effects.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,2,3-Trifluoro-4-(trifluoromethyl)benzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser

-

Inert atmosphere (nitrogen or argon) setup

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

-

After the addition of acetyl chloride, add 1,2,3-trifluoro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a mixture of crushed ice and 2M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Visualizing the Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Purification of the Final Compound

The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Purification is crucial to obtain the compound in high purity for subsequent applications.

Protocol for Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity (e.g., up to 20% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

In-depth Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | 2.6 | s | |

| 7.4-7.8 | m | ||

| ¹³C | ~30 | s | |

| 115-140 | m | ||

| ~195 | t | ||

| ¹⁹F | -60 to -65 | s | |

| -130 to -150 | m |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Data Acquisition: Transfer the solution to an NMR tube and acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 1690-1710 | C=O (ketone) stretch |

| 1600-1450 | C=C (aromatic) stretch |

| 1350-1150 | C-F (trifluoromethyl) stretch |

| 1250-1000 | C-F (aryl fluoride) stretch |

| 3100-3000 | C-H (aromatic) stretch |

Experimental Protocol for IR Analysis:

-

Sample Preparation: A small amount of the neat liquid or solid compound can be placed between two potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent can be analyzed in a liquid cell.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₉H₅F₅O

-

Molecular Weight: 224.13 g/mol

-

Expected Molecular Ion Peak (M⁺): m/z = 224

-

Key Fragmentation Peaks: [M-CH₃]⁺ (m/z = 209), [M-CO]⁺ (m/z = 196), [CF₃]⁺ (m/z = 69)

Experimental Protocol for MS Analysis:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Summary of Characterization Data

| Analytical Technique | Key Expected Result |

| ¹H NMR | Singlet around 2.6 ppm (3H), multiplet in the aromatic region (7.4-7.8 ppm, 2H). |

| ¹³C NMR | Signals for methyl, aromatic carbons, and carbonyl carbon (~195 ppm). |

| ¹⁹F NMR | Singlet for the CF₃ group and multiplets for the aromatic fluorine atoms. |

| IR Spectroscopy | Strong absorption for C=O (~1700 cm⁻¹) and C-F bonds (1350-1000 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak at m/z = 224. |

| Elemental Analysis | Calculated for C₉H₅F₅O: C, 48.23%; H, 2.25%. |

Conclusion and Future Perspectives

This guide has outlined a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed Friedel-Crafts acylation offers a viable route to this valuable intermediate, and the described characterization techniques provide a robust framework for structural verification and purity assessment. As a versatile building block, this compound holds significant promise for the development of novel bioactive molecules in the fields of drug discovery and agrochemicals. Further research into its applications is warranted to fully explore its potential.

References

- Vertex Pharmaceuticals. (n.d.). Supporting Information.

- Google Patents. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. WO2021171301A1.

- PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one.

- Organic Syntheses. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Global Substance Registration System. (n.d.). 1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE.

- PubChem. (n.d.). 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone.

- National Center for Biotechnology Information. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PMC.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- SpectraBase. (n.d.). 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone.

- PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

- PubChem. (n.d.). 1-(2',3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethanone.

- Google Patents. (n.d.). Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide. US8946479B2.

- PubChem. (n.d.). 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone.

- Oakwood Chemical. (n.d.). 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone.

- BLDpharm. (n.d.). 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone.

- MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

- National Center for Biotechnology Information. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. WebBook.

- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. WebBook.

- BLDpharm. (n.d.). 2-Bromo-1-chloro-5-fluoro-3-methylbenzene.

- NIST. (n.d.). Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone. WebBook.

- PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery.

- ChemicalBook. (n.d.). 1-[2,3-Difluoro-6-(trifluoromethyl)phenyl]ethanone.

- SpectraBase. (n.d.). 1-{4-[2-(2-Trifluoromethylphenyl)ethynyl]phenyl}ethanone.

- Stenutz. (n.d.). 1-[4-(trifluoromethyl)phenyl]ethanone.

- MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

- National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

- PubChem. (n.d.). 2-Fluoro-1-(4-(trifluoromethoxy)phenyl)ethanone.

- Santa Cruz Biotechnology. (n.d.). 3,4-Difluoro-2-trifluoromethyl-bromobenzene.

- ResearchGate. (n.d.). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea.

- Abovchem. (n.d.). 1-bromo-3,4-difluoro-2-(trifluoromethyl)benzene.

- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.

- CAS Common Chemistry. (n.d.). 1-[2-(Trifluoromethyl)phenyl]ethanone.

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data for 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone: A Technical Guide

Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic data for 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous fluorinated aromatic compounds to offer a comprehensive, predictive interpretation of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this molecule.

Introduction

This compound (Molecular Formula: C₉H₅F₅O; Molecular Weight: 224.13 g/mol ) is a halogenated aromatic ketone. The strategic incorporation of fluorine and trifluoromethyl groups onto the phenyl ring is a common strategy in drug discovery to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems.

This document serves as a predictive guide. The spectral data herein are synthesized from established principles of spectroscopy and analysis of structurally related compounds. The causality behind these predictions is explained to provide a robust framework for interpreting future experimental data.

Molecular Structure

Caption: Structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to show two signals in the aromatic region and one singlet in the aliphatic region. The electron-withdrawing nature of the fluorine, trifluoromethyl, and acetyl groups will cause a downfield shift of the aromatic protons.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | 7.85 - 7.95 | ddd | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F2) ≈ 2.0, ⁵J(H6-F3) ≈ 1.0 |

| H-5 | 7.40 - 7.50 | ddd | ³J(H5-H6) ≈ 8.5, ⁴J(H5-F3) ≈ 6.0, ⁵J(H5-F2) ≈ 1.5 |

| CH₃ | ~2.65 | s | N/A |

Interpretation:

-

Aromatic Protons (H-5, H-6): The two aromatic protons are in different chemical environments and are expected to appear as complex multiplets due to mutual (ortho) coupling and additional couplings to the fluorine atoms at positions 2 and 3.[2][3] H-6 is anticipated to be further downfield due to its proximity to the deshielding acetyl group.

-

Methyl Protons (CH₃): The three protons of the acetyl methyl group are equivalent and are not coupled to any neighboring protons, thus they will appear as a sharp singlet. Its chemical shift is typical for an acetyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals. The chemical shifts and multiplicities are heavily influenced by the attached fluorine atoms, resulting in characteristic C-F couplings.[4][5] The carbon of the CF₃ group will appear as a quartet with a large one-bond coupling constant.[6]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C=O | ~195.0 | s | N/A |

| C-4 | ~135.0 | q | ²J(C4-F) ≈ 30-35 |

| C-2 | ~150.0 | dd | ¹J(C2-F) ≈ 250-260, ²J(C2-F) ≈ 15-20 |

| C-3 | ~148.0 | dd | ¹J(C3-F) ≈ 250-260, ²J(C3-F) ≈ 15-20 |

| C-1 | ~130.0 | m | - |

| C-6 | ~128.0 | m | - |

| C-5 | ~125.0 | d | ³J(C5-F) ≈ 3-5 |

| CF₃ | ~122.0 | q | ¹J(C-F) ≈ 270-275 |

| CH₃ | ~30.0 | s | N/A |

Interpretation:

-

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, appearing far downfield.

-

Aromatic Carbons: The carbons directly bonded to fluorine (C-2, C-3) will exhibit large one-bond C-F coupling constants and will be significantly downfield. The carbon bearing the CF₃ group (C-4) will show a smaller two-bond coupling to the fluorines of the trifluoromethyl group. Other aromatic carbons will show smaller, long-range C-F couplings.[7][8]

-

Trifluoromethyl Carbon: This carbon will be split into a 1:3:3:1 quartet by the three attached fluorine atoms, which is a hallmark of a CF₃ group.[6][9]

-

Methyl Carbon: The methyl carbon will appear as a singlet in the upfield region.

Predicted ¹⁹F NMR Spectroscopic Data

The proton-decoupled ¹⁹F NMR spectrum is expected to show three distinct fluorine environments. The chemical shifts of fluorine are highly sensitive to the electronic environment.[10][11]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, ref. CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-2 | -130 to -140 | d | ³J(F2-F3) ≈ 20-25 |

| F-3 | -140 to -150 | d | ³J(F3-F2) ≈ 20-25 |

| CF₃ | ~ -63 | s | N/A |

Interpretation:

-

Aromatic Fluorines (F-2, F-3): These two fluorines are ortho to each other and will exhibit a mutual coupling, appearing as doublets. Their chemical shifts are in the typical range for aromatic fluorines.

-

Trifluoromethyl Fluorines (CF₃): The three fluorine atoms of the trifluoromethyl group are equivalent and are not coupled to other fluorine atoms, so they will appear as a singlet. The chemical shift around -63 ppm is characteristic of an aromatic CF₃ group.[12]

Caption: Key predicted NMR coupling interactions.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch and several strong C-F stretching vibrations.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3100 | C-H (aromatic) | Weak |

| ~2950 | C-H (methyl) | Weak |

| 1700 - 1720 | C=O (ketone) | Strong |

| 1500 - 1600 | C=C (aromatic) | Medium |

| 1200 - 1350 | C-F (CF₃) | Strong, multiple bands |

| 1000 - 1150 | C-F (aromatic) | Strong |

Interpretation:

-

C=O Stretch: A strong absorption is expected for the ketone carbonyl group. Its frequency is slightly elevated from a simple acetophenone (~1685 cm⁻¹) due to the inductive electron-withdrawing effect of the fluorine and trifluoromethyl groups.[13][14][15]

-

C-F Stretches: The spectrum will show very strong and characteristic absorption bands corresponding to the C-F stretching modes of the two aromatic fluorines and the trifluoromethyl group.[16]

-

Other Bands: Weaker C-H stretches for the aromatic and methyl groups, and medium-intensity aromatic C=C stretching bands are also expected.[17][18][19]

Predicted Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry is expected to produce a distinct molecular ion peak and characteristic fragment ions. The fragmentation of aromatic ketones is a well-understood process.[20][21][22]

Table 5: Predicted Major Mass Spectrometry Fragments

| m/z | Predicted Fragment |

|---|---|

| 224 | [M]⁺ (Molecular Ion) |

| 209 | [M - CH₃]⁺ |

| 181 | [M - COCH₃]⁺ |

| 155 | [M - CF₃]⁺ |

Interpretation: The primary fragmentation pathway for acetophenones is the alpha-cleavage, leading to the loss of the methyl radical (CH₃•) to form a stable acylium ion. This [M-15]⁺ peak is often the base peak. Another significant fragmentation is the loss of the entire acetyl group.

Caption: Predicted primary fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the necessary experiments.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~2-3 seconds. A sufficient number of scans (e.g., 16) should be averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of ~1 second. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of ~200 ppm, using CFCl₃ as an external or internal reference.

B. Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, a KBr pellet can be prepared. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

C. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. Use a standard EI energy of 70 eV.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This guide provides a detailed, predictive analysis of the key spectroscopic features of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data are based on established spectroscopic principles and offer a robust framework for the identification and characterization of this and structurally related molecules. The provided methodologies outline the standard procedures for obtaining experimental data, which can then be compared against the predictions laid out in this document.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

-

Gerig, J. T. (1994). Fluorine NMR. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 26, pp. 293-479). [Link]

-

Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

-

Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. John Wiley & Sons. [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. westmont.edu [westmont.edu]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. biophysics.org [biophysics.org]

- 12. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

- 16. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 17. youtube.com [youtube.com]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. scribd.com [scribd.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. GCMS Section 6.11.3 [people.whitman.edu]

- 22. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 19F NMR analysis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone

Executive Summary

The structural elucidation of complex organofluorine compounds is a cornerstone of modern pharmaceutical and materials science research. This compound represents a valuable synthetic building block, incorporating multiple, distinct fluorine environments that necessitate a sophisticated analytical approach for unambiguous characterization. This technical guide provides a comprehensive framework for the analysis of this molecule using high-resolution ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical principles, practical experimental design, and detailed spectral interpretation required to fully characterize the compound. This guide moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure, electronic environment, and the resulting NMR spectral parameters. The methodologies and predictive analyses herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently approach the structural verification of similarly complex fluorinated aromatic systems.

Introduction: The Analytical Challenge of Polysubstituted Fluoroaromatics

This compound is a highly functionalized aromatic ketone. The presence of three distinct fluorine-containing groups—two vicinal aromatic fluorines and a trifluoromethyl group—creates a complex spin system that is both an analytical challenge and a source of rich structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for elucidating such structures in solution.

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), and an exceptionally wide chemical shift range of approximately 800 ppm.[1][2] This large spectral dispersion means that even subtle differences in the electronic environment of fluorine nuclei lead to well-resolved signals, making ¹⁹F NMR a powerful tool for identifying unique fluorine atoms within a molecule.[3][4] However, the analysis is complicated by the prevalence of through-bond spin-spin couplings (J-couplings) between fluorine nuclei (ⁿJFF) and between fluorine and proton nuclei (ⁿJHF), which can extend over multiple bonds.[2][5] A thorough analysis, therefore, requires the synergistic interpretation of both ¹H and ¹⁹F spectra to assemble a coherent structural assignment.

Molecular Structure and NMR-Active Nuclei

The first step in any NMR analysis is to identify the unique magnetic environments of the NMR-active nuclei (¹H and ¹⁹F). In this compound, the plane of symmetry is absent, rendering all aromatic positions and substituent groups chemically distinct.

-

Proton (¹H) Environments: There are two distinct proton environments: the two aromatic protons (H-5 and H-6) and the three equivalent protons of the acetyl methyl group (CH₃).

-

Fluorine (¹⁹F) Environments: There are three distinct fluorine environments: the fluorine at position 2 (F-2), the fluorine at position 3 (F-3), and the three equivalent fluorines of the trifluoromethyl group (CF₃).

Caption: Molecular structure of this compound.

Experimental Design and Rationale

The quality and interpretability of NMR data are critically dependent on the experimental setup. As senior scientists, our choices are guided by the need for accuracy, resolution, and reproducibility.

Sample Preparation: The Foundation of Quality Data

-

Solvent Selection: The choice of deuterated solvent is crucial as it can influence chemical shifts through solvent-solute interactions.[6][7]

-

Chloroform-d (CDCl₃): A common, non-polar aprotic solvent. It is a good first choice for many organic molecules, providing sharp signals. Residual CHCl₃ appears at ~7.26 ppm.[8]

-

Acetone-d₆: A polar aprotic solvent that is an excellent solubilizing agent. Its residual signal appears at ~2.05 ppm.[8]

-

DMSO-d₆: A highly polar aprotic solvent, useful for less soluble compounds. Its residual signal appears at ~2.50 ppm.[8] For this molecule, CDCl₃ is the recommended starting solvent due to the non-polar nature of the substituted benzene ring. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.

-

-

Internal Standards:

-

¹H NMR: Tetramethylsilane (TMS) is the universal standard, defined as 0.00 ppm. It is typically included in commercial deuterated solvents.

-

¹⁹F NMR: Referencing in ¹⁹F NMR is less standardized. Trichlorofluoromethane (CFCl₃) is the historical standard (δ = 0.00 ppm), but its volatility and environmental concerns have led to the use of secondary standards.[9][10] An inert, co-dissolved internal standard such as hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be used.[11] Alternatively, external referencing or modern instrument calibration (unified chemical shift scale) can provide accurate referencing without sample contamination.[11]

-

NMR Data Acquisition Protocol

Acquiring high-quality spectra requires optimization of key parameters. For quantitative analysis, ensuring complete relaxation of the nuclei between pulses is paramount.

Table 1: Recommended NMR Acquisition Parameters

| Parameter | ¹H Experiment | ¹⁹F Experiment | Rationale |

|---|---|---|---|

| Spectrometer Freq. | ≥ 400 MHz | Corresponding ¹⁹F Freq. | Higher field strength improves resolution and sensitivity. |

| Pulse Program | Standard 1-pulse | 1-pulse with ¹H decoupling | Decoupling ¹H simplifies the ¹⁹F spectrum by removing H-F couplings, aiding assignment. A coupled spectrum should also be acquired. |

| Spectral Width | ~12 ppm | ~250 ppm | The ¹H spectral window is narrow, while the ¹⁹F window must be wide to encompass the diverse fluorine environments.[2] |

| Acquisition Time | 2-4 seconds | 1-2 seconds | Ensures good digital resolution. |

| Relaxation Delay (D1) | 5 seconds | 10-30 seconds | For quantitative ¹⁹F NMR, a longer delay (5x the longest T₁ of interest) is critical to ensure full magnetization recovery.[5][12] |

| Number of Scans | 8-16 | 32-128 | More scans are needed for the less sensitive ¹⁹F nucleus and to average out noise. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Maintain consistent temperature for reproducible chemical shifts. |

Spectral Analysis and Interpretation

The core of the analysis lies in predicting and interpreting the chemical shifts (δ) and spin-spin coupling constants (J) for each nucleus.

¹H NMR Spectrum: A Window into the Proton Environment

The ¹H NMR spectrum is expected to show three distinct signals.

-

Acetyl Protons (CH₃): This signal will appear as a singlet in the aliphatic region, typically around δ 2.6 ppm , similar to standard acetophenone.[13] A very small, long-range coupling to the ortho-fluorine (F-2) might be observable with high resolution (⁵JHF < 1 Hz), but typically this signal appears as a sharp singlet.

-

Aromatic Protons (H-5 and H-6): These protons are in the downfield aromatic region (δ 7.0-8.5 ppm).

-

H-6: This proton is ortho to the electron-donating H-5 and meta to the electron-withdrawing CF₃ group. It is expected to be the most downfield of the two aromatic protons.

-

H-5: This proton is ortho to the electron-withdrawing CF₃ group and meta to the acetyl group.

-

The splitting patterns will be complex due to couplings to each other (³JHH) and to the various fluorine nuclei (ⁿJHF).

-

H-6 Signal: Expected to be a doublet of doublets of quartets (ddq) or a more complex multiplet due to:

-

Coupling to H-5 (³JHH ≈ 7-9 Hz)

-

Coupling to F-2 (⁴JHF ≈ 1-3 Hz)

-

Coupling to the CF₃ group (⁵JHF ≈ 0.5-1.5 Hz)

-

-

H-5 Signal: Expected to be a doublet of doublets (dd) or a multiplet due to:

-

Coupling to H-6 (³JHH ≈ 7-9 Hz)

-

Coupling to F-3 (⁴JHF ≈ 4-6 Hz)

-

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ | ~ 2.6 | s | - |

| H-5 | ~ 7.6 - 7.8 | dd (or m) | ³J(H5-H6) ≈ 7-9; ⁴J(H5-F3) ≈ 4-6 |

| H-6 | ~ 7.8 - 8.0 | ddq (or m) | ³J(H6-H5) ≈ 7-9; ⁴J(H6-F2) ≈ 1-3; ⁵J(H6-CF₃) ≈ 0.5-1.5 |

¹⁹F NMR Spectrum: The Definitive Fluorine Fingerprint

The proton-decoupled ¹⁹F NMR spectrum will provide the clearest view of the three distinct fluorine environments. Long-range F-F couplings are common and provide powerful evidence for structural assignments.[2][14]

-

Trifluoromethyl Group (CF₃): CF₃ groups attached to an aromatic ring typically resonate between δ -60 to -65 ppm .[15] This signal will be split by neighboring fluorine and proton nuclei.

-

Aromatic Fluorines (F-2, F-3): Aromatic fluorines have a broad chemical shift range.[16] Based on related difluoro-aromatic systems, they are expected between δ -120 to -150 ppm . The F-2, being ortho to the acetyl group, will likely be at a different chemical shift than F-3.

The coupling patterns are the key to assignment:

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. thieme-connect.de [thieme-connect.de]

- 7. unn.edu.ng [unn.edu.ng]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. colorado.edu [colorado.edu]

- 10. scribd.com [scribd.com]

- 11. reddit.com [reddit.com]

- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone: Properties, Synthesis, and Applications

Abstract: 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone is a highly functionalized aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of two fluorine atoms and a trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment, rendering it a valuable synthon for the development of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Profile

This compound is a synthetically derived organic compound. While specific experimental data for this exact isomer is not widely published, its properties can be reliably predicted based on established chemical principles and data from closely related analogues. The presence of five fluorine atoms across two different functional groups (aromatic C-F and a -CF3 group) is the defining feature of this molecule. These groups are strongly electron-withdrawing, which profoundly influences the molecule's reactivity and physical properties.

The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry. It is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity (which can improve membrane permeability), and alter receptor binding affinity.[1][2] The additional difluoro substitution pattern further modulates the electronic landscape of the aromatic ring.

Table 1: Key Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1288988-21-5 | [3] |

| Molecular Formula | C₉H₅F₅O | [3] |

| Molecular Weight | 224.13 g/mol | [3] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from analogues[4][5] |

| Boiling Point | Predicted to be elevated due to polarity and MW | Inferred from analogues[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); poor solubility in water | General chemical principles |

| Calculated LogP | ~2.7-3.0 | Inferred from isomers[6] |

Note: Due to the compound's specific isomeric structure, some data is inferred from closely related compounds such as 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone and 3'-(Trifluoromethyl)acetophenone.

Synthesis and Chemical Reactivity

The synthesis of polysubstituted aromatic ketones like this compound typically involves multi-step sequences. A plausible and common approach is the Friedel-Crafts acylation of a corresponding 1,2-difluoro-3-(trifluoromethyl)benzene precursor. However, directing the acylation to the desired position can be challenging and may require more sophisticated strategies involving directed ortho-metalation or the use of specific Grignard reagents with a suitable acylating agent.

A generalized synthetic approach could involve the reaction of an organometallic species derived from 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene with an acetylating agent like N-methoxy-N-methylacetamide (Weinreb amide), which is known to prevent over-addition.[7]

Caption: Generalized synthetic pathway for the target compound.

Reactivity Insights:

-

Ketone Carbonyl Group: The acetyl group (-COCH₃) is a primary site for reactivity. It can undergo:

-

Reduction: Using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol.

-

Nucleophilic Addition: Reacting with Grignard reagents or organolithiums to extend the carbon chain.

-

Condensation Reactions: Such as aldol or Claisen-Schmidt condensations to form α,β-unsaturated ketones.[8]

-

-

α-Methyl Protons: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in reactions like α-halogenation.

-

Aromatic Ring: The phenyl ring is heavily substituted with electron-withdrawing groups, making it electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the activating groups, should a suitable leaving group be present.

Spectroscopic Characterization Profile

For unambiguous identification, a combination of spectroscopic techniques is essential.

-

¹H NMR: The spectrum would be relatively simple. A singlet integrating to 3 protons would be expected for the acetyl methyl group (-CH₃), likely in the range of δ 2.5-2.7 ppm. The aromatic region would show two coupled protons, with splitting patterns influenced by both H-H and H-F coupling.

-

¹³C NMR: Key signals would include the carbonyl carbon (C=O) around δ 190-200 ppm and the methyl carbon around δ 25-30 ppm. The aromatic region would be complex due to C-F coupling, showing multiple signals with characteristic splitting patterns.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds.[9] Two distinct signals would be expected for the two aromatic fluorine atoms, and a third signal for the -CF₃ group. The chemical shifts and coupling constants (F-F and F-H) would be diagnostic for confirming the substitution pattern. The -CF₃ signal would likely appear as a singlet around -60 to -65 ppm relative to CFCl₃.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 224. Characteristic fragmentation would involve the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺).

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent, typically in the range of 1690-1710 cm⁻¹. Strong C-F stretching bands would also be visible, usually between 1100-1350 cm⁻¹.

Role and Application in Drug Development

The strategic incorporation of fluorine is a well-established method for optimizing drug candidates.[2][10][11] Compounds like this compound are not typically active pharmaceutical ingredients (APIs) themselves but serve as high-value building blocks.[1][12][13]

Causality behind its utility:

-

Metabolic Blocking: The trifluoromethyl group is metabolically robust and can be installed at a position on a drug molecule that is otherwise susceptible to cytochrome P450 oxidation, thereby increasing the drug's half-life.[12]

-

Lipophilicity Modulation: The -CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[11]

-

Conformational Control: The steric bulk and electronic nature of the fluorine substituents can lock the molecule into a specific conformation that is favorable for binding to a biological target.

-

Enhanced Binding Affinity: The C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues in a target's active site, potentially increasing binding affinity and potency.

This building block is particularly suited for the synthesis of inhibitors for enzymes like kinases or proteases, where the ketone can be transformed into a variety of pharmacophores.

Experimental Protocol: Reductive Amination Workflow

This protocol describes a standard, self-validating procedure for converting the ketone into a secondary amine, a common transformation in medicinal chemistry to introduce a basic center and explore new structure-activity relationships.

Objective: To synthesize N-(1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethyl)benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.

-

Imine Formation: Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone.

-

Reaction Monitoring: Continue stirring at room temperature overnight (12-16 hours). Monitor the reaction to completion using TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Characterization: Purify the crude residue by flash column chromatography on silica gel to yield the desired secondary amine. Characterize the final product using NMR and MS to confirm its structure and purity.

Caption: Experimental workflow for reductive amination.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood.

-

Hazard Classifications (Inferred): Based on similar compounds, it is likely classified as:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Ningbo Inno Pharmachem Co., Ltd. (n.d.). The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]

-

LookChem. (n.d.). Cas 349-76-8, 3'-(Trifluoromethyl)acetophenone. Retrieved January 19, 2026, from [Link]

- Groysman, S. et al. (2026). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Iovine, V., et al. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules.

-

PubChem. (n.d.). 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone. National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Ningbo Inno Pharmachem Co., Ltd. (n.d.). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. National Institutes of Health. Retrieved January 19, 2026, from [Link]

- Royal Society of Chemistry. (n.d.).

- Moskalik, M. Y., et al. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)

-

Oakwood Chemical. (n.d.). 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone. Retrieved January 19, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. National Institutes of Health. Retrieved January 19, 2026, from [Link]

- Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.

- Angiulli, G., & Perna, F. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

- Google Patents. (n.d.). US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.

- Royal Society of Chemistry. (n.d.).

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

-

SpectraBase. (n.d.). 1-{4-[2-(2-Trifluoromethylphenyl)ethynyl]phenyl}ethanone. Retrieved January 19, 2026, from [Link]

-

ChemBK. (n.d.). 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. Retrieved January 19, 2026, from [Link]

-

Chemical Synthesis. (n.d.). CAS#:74853-66-0 | 2,2,2-TRIFLUORO-1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. Retrieved January 19, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-[2,3-Difluoro-6-(trifluoromethyl)phenyl]ethanone CAS#: 1288988-21-5 [chemicalbook.com]

- 4. 3 -(Trifluoromethyl)acetophenone 99 349-76-8 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone | C9H5F5O | CID 171010154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. biophysics.org [biophysics.org]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. lookchem.com [lookchem.com]

- 14. 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone [oakwoodchemical.com]

An In-depth Technical Guide to 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Specialized Building Block in Medicinal Chemistry

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone is a highly functionalized aromatic ketone. The presence of multiple fluorine atoms and a trifluoromethyl group imparts unique electronic properties, making it a valuable, albeit specialized, building block for the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethyl (-CF3) group is of particular importance in modern drug design, as it can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a niche or novel compound, its synthesis can be approached through established organometallic and electrophilic aromatic substitution methodologies. This guide provides a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and potential applications for this compound, grounded in the chemistry of analogous structures.

Physicochemical Properties

The precise experimental data for this compound is not available. However, we can predict its properties based on structurally similar compounds.

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₉H₅F₅O | Based on structure |

| Molecular Weight | 224.13 g/mol | Calculated from formula[4][5] |

| Appearance | Colorless to light yellow liquid or low-melting solid | Analogy to similar fluorinated acetophenones[6] |

| Boiling Point | ~180-200 °C (at 760 mmHg) | Extrapolated from related isomers |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General property of similar organic compounds |

| XLogP3 | ~2.7 | Estimated based on similar structures[5] |

Synthesis of this compound

The most logical and robust method for the synthesis of this compound is through the Grignard reaction, followed by acetylation. This approach offers high regioselectivity, which is crucial given the multiple substitution points on the aromatic ring.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Formation of the Grignard Reagent

-

Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon. Magnesium turnings are added to a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: A small crystal of iodine is added to the magnesium to activate the surface. The flask is gently warmed with a heat gun until the purple iodine vapor is visible, then allowed to cool.[7] Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

-

Grignard Formation: A solution of 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene in anhydrous THF is added dropwise via the dropping funnel. The reaction is typically initiated with a small portion of the bromide solution. An exotherm and the disappearance of the iodine color indicate the start of the reaction. The remaining bromide solution is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure complete consumption of the magnesium.[8]

-

Expert Insight: The formation of Grignard reagents from trifluoromethyl-substituted aryl halides can sometimes be challenging. The use of iodine and a slight initial warming are crucial for activating the magnesium surface. It is imperative to maintain strictly anhydrous conditions, as any moisture will quench the Grignard reagent.[7][9]

Part 2: Acylation and Workup

-

Acylation: The freshly prepared Grignard reagent is cooled to 0°C in an ice bath. A solution of acetic anhydride in anhydrous THF is added dropwise. It is critical to add the Grignard reagent to an excess of acetic anhydride to prevent the formation of a tertiary alcohol by-product from the reaction of the initial ketone product with another equivalent of the Grignard reagent.[9]

-

Quenching: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

-

Self-Validation: The success of the synthesis can be monitored at each stage. The formation of the Grignard reagent can be confirmed by quenching a small aliquot and observing the formation of 1,2-difluoro-3-(trifluoromethyl)benzene via GC-MS. The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in a number of FDA-approved drugs, where it often enhances metabolic stability and receptor binding affinity.[10][11] Aryl ketones, such as this compound, are versatile intermediates in the synthesis of more complex molecules.

Potential Synthetic Applications

Caption: Potential synthetic pathways for drug scaffold development.

-

Synthesis of Heterocycles: The ketone functionality can be readily converted into various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.

-

Access to Chiral Alcohols and Amines: Asymmetric reduction of the ketone can provide access to chiral alcohols, which are valuable building blocks. Subsequent reductive amination can yield chiral amines, another important class of intermediates in drug synthesis.

-

α-Functionalization: The α-carbon of the ketone can be halogenated, providing a handle for nucleophilic substitution reactions to introduce further diversity into the molecular structure.[12]

Safety and Handling

As with all fluorinated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood. While specific toxicity data is unavailable, related compounds are known to be irritants to the skin, eyes, and respiratory system.

Conclusion

This compound represents a valuable, highly functionalized building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Although it appears to be a specialized reagent, its synthesis is achievable through established organometallic procedures. The unique electronic properties conferred by its fluorine and trifluoromethyl substituents make it an attractive starting material for the development of new chemical entities with potentially enhanced biological activity and metabolic stability.

References

- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)

-

1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone - PubChem. [Link]

-

1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone - Organic Syntheses Procedure. [Link]

-

1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone - Oakwood Chemical. [Link]

-

1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanone - Lead Sciences. [Link]

-

1-(4-(Trifluoromethyl)phenyl)ethan-1-one - PubChem. [Link]

-

Friedel–Crafts reaction - Wikipedia. [Link]

-

Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC - NIH. [Link]

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PubMed Central. [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

-

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone - ChemBK. [Link]

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)

-

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone - PubChem. [Link]

- US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide - Google P

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone | C9H5F5O | CID 171010154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]

An Investigational Guide to the Biological Potential of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's physicochemical and pharmacokinetic properties.[1][2] The compound 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone represents a highly functionalized aromatic ketone, possessing a unique substitution pattern that suggests significant, yet largely unexplored, potential for biological activity. This technical guide provides a comprehensive analysis of this molecule's potential, grounded in the established principles of medicinal chemistry. We will deconstruct its structural features to build a rationale for its utility in drug discovery, propose a strategic workflow for screening and target identification, and detail hypothetical protocols for initiating an investigation into its bioactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking novel scaffolds for therapeutic innovation.

Introduction: Deconstructing a Molecule of Interest

This compound (herein referred to as C9H5F5O) is a synthetic building block whose value lies not in a known biological activity, but in the latent potential conferred by its constituent parts.[3] The molecule can be dissected into two key domains: a heavily fluorinated phenyl ring and a reactive ethanone (acetyl) group.

-

The Phenyl Scaffold: The aromatic ring is substituted with three distinct electron-withdrawing groups: two fluorine atoms at the 2 and 3 positions, and a trifluoromethyl (CF3) group at the 4-position. This arrangement creates a highly electron-deficient aromatic system, profoundly influencing its electronic and metabolic properties.

-

The Ethanone Handle: The acetyl group provides a crucial point for chemical modification, serving as a synthetic handle for derivatization, and a potential interaction point with biological targets.

This guide will explore the hypothesis that the unique combination of these features makes C9H5F5O a compelling starting point for the development of novel therapeutic agents.

Physicochemical Rationale for Biological Potential

The promise of C9H5F5O as a bioactive scaffold is rooted in the predictable effects of its fluorinated substituents on key drug-like properties.

Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation. The trifluoromethyl group is a powerful tool for enhancing metabolic stability.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This replacement of a metabolically vulnerable methyl or hydrogen group can significantly increase a drug's half-life and bioavailability.[1][4]

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as LogP, is critical for a molecule's ability to cross cellular membranes and reach its target. The CF3 group is known to substantially increase lipophilicity, which can enhance membrane permeability.[2][4] This property is crucial for targeting intracellular proteins and for ensuring adequate absorption after oral administration.

Target Binding Affinity

The introduction of fluorine and CF3 groups can dramatically improve how a molecule binds to its biological target.[1]

-

Dipole Interactions: The strong dipole moment of the C-F bonds can lead to favorable dipole-dipole or hydrogen bond-like interactions with polar residues in a protein's binding pocket.

-

Steric and Conformational Effects: The steric bulk of the CF3 group, larger than a methyl group, can promote favorable van der Waals interactions and lock the molecule into a bioactive conformation.[1]

-

Modulation of Acidity/Basicity: The potent electron-withdrawing nature of the fluorinated ring modifies the pKa of adjacent functional groups, which can be tuned to optimize target engagement.[5]

The collective impact of these properties is summarized in the table below.

| Property | Influence of Fluorine/CF3 Groups | Consequence in Drug Discovery |

| Metabolic Stability | C-F bond strength resists enzymatic cleavage.[4] | Increased half-life, lower required dose.[4] |

| Lipophilicity (LogP) | CF3 group significantly increases lipophilicity.[4] | Enhanced membrane permeability and absorption.[4] |

| Binding Affinity | Enables novel dipole, halogen, and van der Waals interactions.[1] | Tighter, more selective binding to target proteins.[1] |

| pKa Modulation | Strong electron-withdrawing effect lowers pKa of proximal groups.[5] | Optimized ionization state for receptor interaction. |

Proposed Investigational Workflow

To unlock the potential of C9H5F5O, a systematic, multi-tiered screening approach is recommended. This workflow is designed to efficiently identify potential biological activities and subsequently elucidate the mechanism of action.

Caption: Proposed workflow for investigating C9H5F5O's biological activity.

Phase 1: Broad Spectrum Screening Protocol

Objective: To perform a high-level screen to identify any significant biological activity across diverse therapeutic areas.

Methodology: Kinase Panel Screening

-

Compound Preparation: Prepare a 10 mM stock solution of C9H5F5O in 100% DMSO.

-

Assay Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The panel should include a diverse set of human kinases (~100-400), representing different families (e.g., tyrosine kinases, serine/threonine kinases).

-

Primary Screen: Screen the compound at a final concentration of 10 µM against the kinase panel. ATP concentration should be at or near the Km for each respective kinase.

-

Data Analysis: Kinase activity is measured via luminescence, fluorescence, or radiometric methods. Calculate the percent inhibition relative to a DMSO vehicle control.

-

Hit Criteria: A "hit" is defined as a compound that causes >50% inhibition of a specific kinase's activity.

Rationale: The acetophenone scaffold is present in known kinase inhibitors, and the electron-deficient phenyl ring can form favorable interactions within the ATP-binding pocket. This broad screen is a cost-effective method to rapidly identify potential targets in a well-validated drug target class.

Phase 2: Hit Validation and Target Identification

Objective: To confirm the initial hits and identify the specific molecular target.

Methodology: Isothermal Titration Calorimetry (ITC)

-

Protein Expression & Purification: Express and purify the "hit" kinase target from the primary screen using standard recombinant protein techniques.

-

Sample Preparation: Dialyze the purified protein into an appropriate ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve C9H5F5O in the identical buffer, using a minimal amount of DMSO (<1%) to aid solubility.

-

ITC Experiment:

-

Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

-

Load the C9H5F5O solution (e.g., 200 µM) into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

-

-

Data Analysis: Integrate the heat change peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Rationale: ITC provides direct, label-free measurement of the binding affinity and thermodynamics of the interaction. A confirmed, direct binding event (typically with a Kd in the micromolar range or lower) validates the kinase as a genuine target of the compound, providing a solid foundation for further development.

Synthetic Strategy for Lead Optimization

The true power of C9H5F5O lies in its potential as a scaffold for synthetic elaboration. The ethanone group is a versatile chemical handle for building a library of analogs to establish a structure-activity relationship (SAR).

Caption: SAR strategy using the ethanone group as a synthetic handle.

This synthetic versatility allows for rapid exploration of the chemical space around the core scaffold. For instance, converting the ketone to chalcones (via Aldol condensation) or dihydropyridines could access compound classes with established activities in oncology and cardiovascular disease, respectively.

Conclusion

While direct biological data for this compound is not yet in the public domain, a thorough analysis of its structural components provides a compelling, data-driven rationale for its investigation as a novel drug discovery scaffold. Its dense fluorination pattern strongly suggests favorable properties of metabolic stability and binding potential. The presence of a versatile synthetic handle in the ethanone group makes it an ideal starting point for a medicinal chemistry campaign. The investigational workflow proposed herein offers a logical and efficient pathway to explore its biological activity, identify molecular targets, and initiate lead optimization. This molecule should be viewed not as a simple building block, but as a gateway to new chemical entities with significant therapeutic potential.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link][4]

-

Exploring Applications of Fluorinated Acetophenone Derivatives: A Focus on CAS 2002-82-6. Soar Biotech Co., Ltd. Available at: [Link][6]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link][7]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link][2]

-

2,3-Difluoro-4-(trifluoromethyl)acetophenone. MySkinRecipes. Available at: [Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Difluoro-4-(trifluoromethyl)acetophenone [myskinrecipes.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

Reactivity profile of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone

An In-depth Technical Guide to the Reactivity Profile of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone

Introduction

In the landscape of modern medicinal and materials chemistry, fluorinated building blocks are indispensable tools for tailoring the physicochemical and biological properties of novel molecules.[1][2] The compound this compound is a highly functionalized acetophenone derivative that embodies this principle. Its strategic arrangement of three distinct electron-withdrawing groups—an acetyl, two fluoro, and a trifluoromethyl group—on an aromatic scaffold creates a molecule with a rich and predictable reactivity profile. The presence of the trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, making its derivatives highly sought after in pharmaceutical research.[1][3]